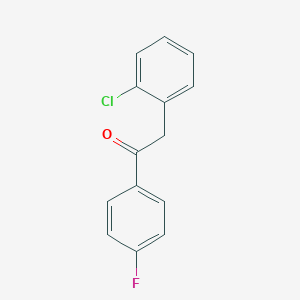

2-Chlorobenzyl-4-fluorophenyl ketone

Description

Structure

3D Structure

Properties

CAS No. |

150344-44-8 |

|---|---|

Molecular Formula |

C14H10ClFO |

Molecular Weight |

248.68 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C14H10ClFO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 |

InChI Key |

FQYWUMKXPTXGKZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)Cl |

Synonyms |

2-Chlorobenzyl-4-fluorophenyl ketone |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorobenzyl 4 Fluorophenyl Ketone

Established Synthetic Pathways and Considerations for Analogous Ketones

The construction of the diaryl ketone framework of 2-Chlorobenzyl-4-fluorophenyl ketone relies on robust carbon-carbon bond-forming reactions. The two principal strategies employed are Friedel-Crafts acylation and Grignard reagent couplings.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. numberanalytics.comchemijournal.com

The most direct application of Friedel-Crafts acylation for synthesizing the target ketone involves the reaction of fluorobenzene (B45895) with 2-chlorophenylacetyl chloride. google.comgoogle.com In this electrophilic aromatic substitution reaction, the 2-chlorophenylacetyl group is introduced onto the fluorobenzene ring. The fluorine atom on the fluorobenzene ring is a para-director, meaning it preferentially directs the incoming acyl group to the position opposite to it on the aromatic ring. This selectivity is crucial for obtaining the desired 4-fluoro isomer. libretexts.org

A patent describes a synthetic method for α-chloro-4-fluorophenyl benzyl (B1604629) ketones, which can be seen as analogous to the target compound. google.com The process involves reacting α-chlorophenylacetyl chloride with fluorobenzene. google.com Similarly, the synthesis of 4,4'-difluorobenzophenone (B49673) is achieved by the acylation of fluorobenzene with p-fluorobenzoyl chloride, highlighting the general applicability of this method for producing fluorinated benzophenone (B1666685) derivatives. wikipedia.org

Lewis acids are indispensable catalysts in Friedel-Crafts acylation as they activate the acyl halide, making it a more potent electrophile. numberanalytics.com Aluminum chloride (AlCl₃) is a commonly employed and powerful Lewis acid for these reactions. numberanalytics.comgoogle.com Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) also serve as effective catalysts. numberanalytics.comgoogle.com The choice of catalyst can influence the reaction's reactivity and selectivity. numberanalytics.com For instance, a patent for a related synthesis specifies the use of aluminum chloride with a molar ratio of α-chlorophenylacetyl chloride to aluminum chloride ranging from 1:0.5 to 1:2. google.comgoogle.com The catalytic activity of various metal triflates has also been explored for Friedel-Crafts acylation, with some showing excellent yields for the corresponding ketone products. researchgate.net

The mechanism involves the Lewis acid coordinating to the halogen of the acyl chloride, which generates a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (fluorobenzene), leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromatic system and yield the ketone product.

The success and efficiency of Friedel-Crafts acylation are highly dependent on the reaction conditions. numberanalytics.com Key parameters that require careful optimization include temperature, solvent, and reaction time. numberanalytics.comresearchgate.net

Temperature: The reaction temperature can significantly impact the rate and selectivity of the acylation. numberanalytics.com A patented method for a similar ketone synthesis specifies an initial temperature of -10 to 0 °C during the addition of the acyl chloride to the fluorobenzene, followed by maintaining the reaction temperature at 50 to 90 °C. google.comgoogle.com In another example, the acylation of benzene (B151609) with ethanoyl chloride is heated to about 60°C for 30 minutes. libretexts.org

Solvents: The choice of solvent is also critical. Common solvents for Friedel-Crafts reactions include halogenated hydrocarbons like dichloromethane (B109758) and nitrobenzene, or even using one of the reactants, such as fluorobenzene, as the solvent. numberanalytics.comgoogle.comgoogle.com Solvent-free conditions have also been investigated, which can offer environmental and economic advantages. chemijournal.comresearchgate.net

Reactant Stoichiometry: The molar ratio of the reactants and catalyst is another important factor. For the synthesis of an analogous α-chloro-4-fluorophenyl benzyl ketone, the molar ratio of α-chlorophenylacetyl chloride to fluorobenzene is specified to be between 1:1.2 and 1:10. google.comgoogle.com

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Typical Range/Value | Significance |

| Temperature | -10°C to 90°C | Affects reaction rate and selectivity. numberanalytics.comgoogle.comgoogle.com |

| Solvent | Fluorobenzene, Halogenated Hydrocarbons | Influences solubility and reactivity. numberanalytics.comgoogle.comgoogle.com |

| Catalyst | AlCl₃, FeCl₃, BF₃ | Activates the acylating agent. numberanalytics.com |

| Reactant Ratio | Acyl Chloride:Arene (1:1.2 to 1:10) | Ensures complete reaction of the limiting reagent. google.comgoogle.com |

| Catalyst Ratio | Acyl Chloride:Catalyst (1:0.5 to 1:2) | Determines the concentration of the active electrophile. google.comgoogle.com |

Carbon-Carbon Bond Formation Strategies

An alternative to Friedel-Crafts acylation for ketone synthesis involves the use of organometallic reagents, particularly Grignard reagents.

Grignard reagents, with the general formula RMgX, are potent nucleophiles and can react with various electrophiles to form new carbon-carbon bonds. sigmaaldrich.com While the direct reaction of a Grignard reagent with an acyl chloride can lead to the desired ketone, a common side reaction is the further addition of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol. acs.org However, methods have been developed to control this reactivity and favor ketone formation. acs.orgwisc.edu

For the synthesis of this compound, one could envision a pathway involving the reaction of a Grignard reagent derived from 2-chlorobenzyl chloride with a 4-fluorobenzoyl derivative. The preparation of the 2-chlorobenzylmagnesium chloride Grignard reagent has been described in the literature. patsnap.comgoogle.com

An alternative, and potentially more direct, Grignard-based approach would be the reaction of a 2-chlorobenzyl Grignard reagent with 4-fluorobenzonitrile. This method avoids the use of a highly reactive acyl chloride. The reaction of Grignard reagents with nitriles provides a well-established route to ketones after hydrolysis of the intermediate imine.

Another possibility is the reaction of a 4-fluorophenyl Grignard reagent with 2-chlorophenylacetonitrile. The required 4-fluorophenylmagnesium bromide can be prepared from 4-fluorobromobenzene and magnesium.

Table 2: Potential Grignard Reagent-Based Syntheses

| Grignard Reagent | Electrophile | Product after Hydrolysis |

| 2-Chlorobenzylmagnesium chloride | 4-Fluorobenzoyl chloride | This compound |

| 2-Chlorobenzylmagnesium chloride | 4-Fluorobenzonitrile | This compound |

| 4-Fluorophenylmagnesium bromide | 2-Chlorophenylacetonitrile | This compound |

Alternative Electrophilic Substitution Reactions

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for the synthesis of aryl ketones. chemistrysteps.comnih.gov In the context of this compound, this would typically involve the reaction of an acylating agent with fluorobenzene in the presence of a Lewis acid catalyst. google.comgoogle.com The acylating agent is often an acyl chloride, such as 2-chlorobenzyl chloride. google.com

The general mechanism involves the formation of a resonance-stabilized acylium ion from the acyl chloride and a Lewis acid like aluminum chloride (AlCl₃). chemistrysteps.com This electrophile then attacks the aromatic ring of fluorobenzene. The choice of solvent is also crucial, with options including fluorobenzene itself, other halogenated hydrocarbons, or nitrobenzene. google.comgoogle.com

Recent advancements in Friedel-Crafts acylation have explored milder and more efficient methods. One such method utilizes cyanuric chloride and AlCl₃ to activate carboxylic acids directly, avoiding the need for preparing corrosive acyl chlorides separately. organic-chemistry.org This approach offers high yields and short reaction times at room temperature. organic-chemistry.org Another innovative approach involves the activation of acid chlorides with a simple iodide source, which is believed to proceed through a transient, more reactive acid iodide intermediate. acs.org

Multi-Step Synthetic Sequences from Precursors

Multi-step synthesis provides a versatile and often necessary route to complex molecules like this compound, especially when direct methods are not feasible or result in low yields.

A notable multi-step synthesis starts with mandelic acid derivatives. google.comgoogle.com This pathway involves several transformations, including the conversion of the mandelic acid derivative to an intermediate that can be further elaborated into the final ketone. One patented method describes a three-step synthesis starting from mandelic acid that achieves a total yield of 67.8%. google.comgoogle.com This process is highlighted as being suitable for industrial production due to reduced by-products and high purity of the target compound. google.comgoogle.com

The initial steps involve the conversion of mandelic acid into α-chlorophenylacetic acid. google.comgoogle.com This can be achieved by first esterifying the mandelic acid, for example, with ethanol (B145695) to form ethyl mandelate (B1228975), followed by chlorination with a reagent like thionyl chloride to yield ethyl α-chlorophenylacetate. google.comnih.gov Subsequent hydrolysis of the ester group then provides α-chlorophenylacetic acid. google.comnih.gov The use of mandelic acid derivatives as synthons for nucleophilic benzoylation represents an "umpolung" strategy, where the normal polarity of the carbonyl group is reversed. nih.gov

A critical step in many syntheses of this compound is the activation of a carboxylic acid precursor, specifically α-chlorophenylacetic acid, to its corresponding acyl chloride (α-chlorobenzylacetyl chloride). google.comgoogle.com This is a common transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent. google.comgoogle.com

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.comgoogle.com The reaction is often carried out in a suitable solvent such as toluene, dichloromethane, or even neat thionyl chloride. google.comgoogle.com The resulting acyl chloride is a highly reactive electrophile, primed for the subsequent Friedel-Crafts acylation step with fluorobenzene to yield the final ketone product. google.comgoogle.com

Strategic Optimization in Ketone Synthesis

The efficiency and economic viability of synthesizing this compound are heavily dependent on optimizing the reaction conditions to maximize yield and purity.

Yield Enhancement and Product Purity Improvement

Several strategies are employed to enhance the yield and purity of this compound. In the multi-step synthesis starting from mandelic acid, careful control of reaction parameters at each stage is crucial. google.comgoogle.com For instance, the choice of chlorinating agent and solvent for the conversion of α-chlorophenylacetic acid to its acyl chloride can significantly impact the efficiency of this step. google.comgoogle.com

In the Friedel-Crafts acylation step, the molar ratio of the reactants and the catalyst is a key factor. A patent describes using a molar ratio of α-chlorobenzylacetyl chloride to fluorobenzene between 1:1.2 and 1:10, and a ratio of the acyl chloride to aluminum chloride between 1:0.5 and 1:2. google.comgoogle.com The reaction temperature is also critical and is typically maintained between 50 and 90 °C. google.comgoogle.com

Post-reaction workup procedures are essential for isolating a pure product. This often involves washing the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by separation of the organic layer and concentration to obtain the crude product. google.com Further purification can be achieved through techniques such as distillation or crystallization. The synthesis route starting from mandelic acid is noted for producing a high-purity product that is easy to purify, which is a significant advantage for industrial-scale production. google.comgoogle.com

Below is a data table summarizing key reaction parameters from a patented synthesis method.

| Parameter | Value | Reference |

| Starting Material | Mandelic Acid | google.comgoogle.com |

| Key Intermediate | α-chlorophenylacetyl chloride | google.comgoogle.com |

| Acylation Substrate | Fluorobenzene | google.comgoogle.com |

| Catalyst | Aluminum Chloride | google.comgoogle.com |

| Molar Ratio (Acyl Chloride:Fluorobenzene) | 1:1.2 - 1:10 | google.comgoogle.com |

| Molar Ratio (Acyl Chloride:Catalyst) | 1:0.5 - 1:2 | google.comgoogle.com |

| Reaction Temperature (°C) | 50 - 90 | google.comgoogle.com |

| Overall Yield | 67.8% | google.comgoogle.com |

Development of Industrially Scalable Protocols

The transition from laboratory-scale synthesis to industrially viable production of this compound has necessitated the development of cost-effective, efficient, and scalable synthetic routes. A significant advancement in this area involves a multi-step synthesis commencing from mandelic acid, which has been presented as a more suitable alternative for large-scale production compared to previous methods that utilized phenylacetic acid. google.com

The traditional route starting with phenylacetic acid was found to be less suitable for industrial application due to significant challenges. google.com The chlorination of the α-position of phenylacetic acid is difficult, leading to the formation of multiple by-products, including di-substituted chlorine products. google.com This lack of selectivity results in a lower yield of the desired product and complicates the purification process, thereby increasing production costs. google.com

In contrast, a newer, optimized protocol begins with mandelic acid and proceeds through a three-step synthesis to achieve the target compound with a total yield of 67.8%. google.com This method is characterized by fewer by-products, higher purity of the final product, and easier purification, making it well-suited for industrial manufacturing. google.com

The key steps in this industrially scalable synthesis are outlined below:

Step 1: Synthesis of α-chloro phenylacetic acid from Mandelic Acid

The initial step involves the conversion of mandelic acid to α-chloro phenylacetic acid. This is achieved by first reacting mandelic acid with ethanol in the presence of hydrogen chloride to form ethyl mandelate. google.comgoogle.com The ethyl mandelate is then reacted with thionyl chloride to produce ethyl α-chlorophenylacetate, which is subsequently hydrolyzed using an acid to yield α-chloro phenylacetic acid. google.comgoogle.com A specific example of this process involves reacting 152g of mandelic acid with dehydrated alcohol and hydrogen chloride, followed by reaction with thionyl chloride and subsequent hydrolysis with acetic acid and concentrated hydrochloric acid, to produce 143g of α-chloro phenylacetic acid, corresponding to a yield of 84%. google.com

Step 2: Synthesis of α-chlorophenylacetyl chloride

The second step is the conversion of α-chloro phenylacetic acid to α-chlorophenylacetyl chloride. This is accomplished by reacting the α-chloro phenylacetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comgoogle.com The reaction temperature is typically maintained between 20 and 80 °C. google.comgoogle.com

| Parameter | Value | Source(s) |

| Starting Material | α-chloro phenylacetic acid | google.comgoogle.com |

| Reagent | Thionyl chloride or oxalyl chloride | google.comgoogle.com |

| Reaction Temperature | 20 - 80 °C | google.comgoogle.com |

| Molar Ratio (α-chloro phenylacetic acid:reagent) | 1:1.1 to 1:5 | google.comgoogle.com |

| Solvent | Thionyl chloride, oxalyl chloride, chlorohydrocarbon, or toluene | google.com |

Step 3: Friedel-Crafts Acylation to form this compound

The final step is a Friedel-Crafts acylation reaction between α-chlorophenylacetyl chloride and fluorobenzene to produce the target ketone. google.comgoogle.com This reaction is catalyzed by aluminum chloride and can be carried out using fluorobenzene itself as the solvent, or other solvents like halogenated hydrocarbons or nitrobenzene. google.com The reaction temperature is initially cooled to between -10 and 0 °C during the addition of fluorobenzene, and then raised to 50-90 °C for the reaction to proceed. google.comgoogle.com In a representative procedure, 33g of aluminum chloride is added to 150g of fluorobenzene, cooled to 0°C, followed by the dropwise addition of 47g of α-chlorophenylacetyl chloride. The reaction mixture is then heated to 80°C for 4 hours. google.com

| Parameter | Value | Source(s) |

| Reactants | α-chlorophenylacetyl chloride, Fluorobenzene | google.comgoogle.com |

| Catalyst | Aluminum chloride | google.com |

| Solvent | Fluorobenzene, halogenated hydrocarbons, or nitrobenzene | google.com |

| Initial Temperature | -10 to 0 °C | google.comgoogle.com |

| Reaction Temperature | 50 to 90 °C | google.comgoogle.com |

| Molar Ratio (α-chlorophenylacetyl chloride:fluorobenzene) | 1:1.2 to 1:10 | google.comgoogle.com |

| Molar Ratio (α-chlorophenylacetyl chloride:aluminum chloride) | 1:0.5 to 1:2 | google.comgoogle.com |

This synthetic methodology provides a robust and efficient pathway for the large-scale production of this compound, addressing the key industrial requirements of high yield, purity, and cost-effectiveness. google.com

Advanced Reaction Mechanisms and Chemical Transformations of Ketones

Mechanistic Investigations of Ketone Formation Reactions

The primary route for synthesizing 2-Chlorobenzyl-4-fluorophenyl ketone is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. This process involves the reaction of fluorobenzene (B45895) with 2-chlorophenylacetyl chloride in the presence of a catalyst.

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism involving a key electrophilic intermediate known as the acylium ion. chemistrysteps.com

Formation of the Acylium Ion: The reaction is initiated by the interaction between the acyl chloride (2-chlorophenylacetyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond. sigmaaldrich.com This complex then cleaves, generating a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com The positive charge on the acylium ion is shared between the carbonyl carbon and oxygen, with the structure where oxygen bears the positive charge being a more significant contributor due to all atoms having a complete octet. youtube.com

Electrophilic Attack: The electron-rich π system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. chemistrysteps.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgbyjus.com The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attachment of the acyl group.

Deprotonation and Aromaticity Restoration: In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.comyoutube.com The electrons from the carbon-hydrogen bond collapse back into the ring, restoring its aromaticity and yielding the final product, this compound, along with regenerating the Lewis acid catalyst and forming HCl. youtube.com A key advantage of the Friedel-Crafts acylation is that the acylium ion is stable and does not undergo rearrangements, unlike the carbocations in Friedel-Crafts alkylation. chemistrysteps.comlibretexts.org

Catalysts are indispensable for the Friedel-Crafts acylation to proceed, as they are required to generate the highly reactive acylium ion electrophile. masterorganicchemistry.com A variety of catalysts can be employed, ranging from traditional Lewis acids to more modern, environmentally benign alternatives.

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and powerful catalyst for this reaction. nih.gov Other conventional Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also effective. google.com These catalysts function by accepting an electron pair from the halogen of the acyl halide, thereby facilitating the formation of the acylium ion. byjus.com

Brønsted Acids: Strong Brønsted acids, like trifluoromethanesulfonic acid, can also promote the acylation, particularly when using carboxylic acids or amides as the acylating agent. nih.gov

Heterogeneous and "Green" Catalysts: In response to the environmental concerns associated with traditional Lewis acids (e.g., large quantities required, production of corrosive waste), research has focused on developing solid, reusable catalysts. google.com Examples include clay-based catalysts like Envirocat EPZG (a montmorillonite K10 clay-supported reagent) and silica- or alumina-supported solid superacids. acs.org These catalysts offer advantages such as easier product separation, catalyst reusability, and reduced waste production. acs.orgorganic-chemistry.org

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Generation of acylium ion from acyl halides. google.com |

| Brønsted Acids | Trifluoromethanesulfonic acid | Activation of carboxylic acids or amides. nih.gov |

| Heterogeneous Catalysts | Zeolites, Clay-supported reagents (Envirocat EPZG) | Provide an environmentally friendly, reusable alternative. acs.org |

Reactivity Studies of the Ketone Moiety

The carbonyl group in this compound is a site of significant reactivity, susceptible to reduction, oxidation, and nucleophilic attack.

The carbonyl group of the ketone can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to a Secondary Alcohol: This transformation is commonly achieved using metal hydride reagents. chemistrystudent.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reagent to the electrophilic carbonyl carbon. chemistrystudent.com This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product, (2-chlorophenyl)(4-fluorophenyl)methanol. chemistrysteps.comlibretexts.org

Reduction to a Methylene Group (Deoxygenation): Complete removal of the carbonyl oxygen to form a CH₂ group can be accomplished under harsher conditions.

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. youtube.com It is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. The ketone is first reacted with hydrazine (H₂NNH₂) to form a hydrazone intermediate. The hydrazone is then heated with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol, which reduces the carbon to a methylene group. youtube.com

| Reaction | Reagent(s) | Product | Conditions |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄, followed by H₂O/H₃O⁺ | (2-chlorophenyl)(4-fluorophenyl)methanol | Mild conditions |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-chloro-2-((4-fluorobenzyl)methyl)benzene | Strongly acidic, heat |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-chloro-2-((4-fluorobenzyl)methyl)benzene | Strongly basic, heat |

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo specific oxidative cleavage reactions. The most prominent of these is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org

The reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The mechanism proceeds via the initial addition of the peroxyacid to the carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. chemistrysteps.com

The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.orglibretexts.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. chemistrysteps.com For this compound, the migration of the 4-fluorophenyl group is generally favored over the 2-chlorobenzyl group (a primary alkyl type). This would result in the formation of 4-fluorophenyl 2-(2-chlorophenyl)acetate.

The electrophilic nature of the carbonyl carbon makes it a target for a wide array of nucleophiles, leading to addition or condensation products. jackwestin.commasterorganicchemistry.com

Wittig Reaction: This reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂. lumenlearning.com The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then decomposes to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward. lumenlearning.comorganic-chemistry.org Reacting this compound with a simple ylide like methylenetriphenylphosphorane would yield 1-(2-chlorobenzyl)-1-(4-fluorophenyl)ethene.

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction uses a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgnrochemistry.com This allows it to react readily with a wider range of ketones, including those that may be sterically hindered. nrochemistry.com The HWE reaction typically favors the formation of (E)-alkenes, and its water-soluble phosphate byproduct is easily removed, simplifying purification. slideshare.netalfa-chemistry.com

Claisen-Schmidt Condensation: This is a base-catalyzed condensation reaction between a ketone and an aldehyde that lacks α-hydrogens, such as benzaldehyde. jove.comlibretexts.org The base removes an α-proton from the ketone (in this case, from the benzylic carbon of the 2-chlorobenzyl group) to form an enolate. jove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product leads to the formation of an α,β-unsaturated ketone. libretexts.org

Enolization and Tautomerism Dynamics

Ketones that have a hydrogen atom on their α-carbon can exist in equilibrium with a constitutional isomer known as an enol. masterorganicchemistry.com This equilibrium is a type of tautomerism, specifically keto-enol tautomerism. The keto form contains a carbonyl group (C=O), while the enol form features a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). fiveable.me For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.comyoutube.com

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Base-catalyzed enolization: A base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen atom.

Acid-catalyzed enolization: An acid protonates the carbonyl oxygen, and a base (like water) then removes an α-hydrogen. fiveable.me

The stability of the enol tautomer, and thus its concentration at equilibrium, can be increased by factors such as conjugation. libretexts.org For this compound, the enol form would result in a C=C double bond that is conjugated with both the 2-chlorophenyl ring and the 4-fluorophenyl ring, which could provide significant stabilization.

| Tautomer | Key Structural Features | Relative Stability |

| Keto Form | C=O (Carbonyl) | Generally favored |

| Enol Form | C=C, C-OH (Alkene, Alcohol) | Stabilized by conjugation with aromatic rings |

This is an interactive data table. Click on the headers to sort.

Reactivity of Aromatic Halogen Substituents

The presence of chlorine and fluorine atoms on the two phenyl rings introduces sites for reactions specific to aryl halides, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides where the ring is substituted with at least one strong electron-withdrawing group. nih.govyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving an intermediate known as a Meisenheimer complex. nih.gov The presence of an electron-withdrawing group, such as the ketone carbonyl group in this compound, is crucial as it stabilizes the negative charge of the Meisenheimer intermediate through resonance. youtube.comyoutube.com

For an SNAr reaction to occur, this stabilizing group must be positioned ortho or para to the halogen leaving group. nih.gov

In the 4-fluorophenyl ring , the fluorine atom is para to the electron-withdrawing acyl group. This is an ideal arrangement for activating the ring toward nucleophilic attack.

In the 2-chlorophenyl ring , the chlorine atom is ortho to the benzyl (B1604629) substituent, which is not directly electron-withdrawing from the ring via resonance.

Therefore, the fluorine atom is significantly more activated towards SNAr than the chlorine atom. Furthermore, in the rate-determining addition step of the SNAr mechanism, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. youtube.com Consequently, nucleophiles such as alkoxides, amines, or thiolates are expected to selectively substitute the fluorine atom over the chlorine atom.

Regioselective Functionalization of Halogenated Aromatic Rings

Beyond SNAr, the differential reactivity of the C-F and C-Cl bonds can be exploited for regioselective functionalization using transition-metal-catalyzed cross-coupling reactions. nih.gov The relative reactivity of aryl halides in common palladium-catalyzed reactions (like Suzuki, Heck, or Buchwald-Hartwig couplings) generally follows the order C-I > C-Br > C-Cl, with C-F bonds being the least reactive and often requiring specialized catalyst systems.

This reactivity difference allows for selective reactions at the C-Cl bond while leaving the C-F bond intact. A palladium catalyst with appropriate ligands could be used to perform a cross-coupling reaction—for instance, a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with an amine—selectively at the 2-chloro position. The more inert C-F bond could then be functionalized in a subsequent step under more forcing conditions or with a different catalyst system specifically designed for C-F activation. This stepwise approach enables the regioselective introduction of two different functional groups onto the aromatic rings.

Table 2: Predicted Regioselectivity of Reactions at Halogen Sites

| Reaction Type | Preferred Site of Reaction | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C-F Bond (4-position) | Strong activation by para-ketone group; high electronegativity of F. |

| Palladium-Catalyzed Cross-Coupling | C-Cl Bond (2-position) | Greater reactivity of C-Cl vs. C-F bond in standard catalytic cycles. |

This is an interactive data table. Click on the headers to sort.

Complex Transformation Strategies

The multifunctional nature of this compound allows for its use in more complex, multi-step synthetic strategies. The ketone can serve as a scaffold upon which further molecular complexity is built. For example, the oxidation of similar ketones, such as benzyl para-chlorophenyl ketone, has been shown to proceed through complex radical pathways, yielding a variety of products including α-hydroxy ketones and cleavage products like aldehydes and carboxylic acids. researchgate.net

Furthermore, the ketone functionality can be transformed into other reactive groups to enable different synthetic pathways. For instance, conversion of the ketone to an enamino ketone derivative could open up possibilities for photochemical transformations. mdpi.com Another advanced strategy involves deacylative functionalization, where the entire acyl group is ultimately replaced. For example, methods have been developed for the deacylative halogenation of methyl ketones, which proceed via radical intermediates. organic-chemistry.org While not a methyl ketone, this illustrates that the C-C bond adjacent to the carbonyl can be strategically cleaved in complex transformations. These examples highlight how this compound can be a versatile starting material for constructing more elaborate molecular architectures through carefully designed reaction sequences that modify the ketone, the methylene bridge, and the halogenated rings in a controlled manner.

Asymmetric Transformations for Chiral Products

The conversion of prochiral ketones into chiral, non-racemic alcohols is a fundamental transformation in asymmetric synthesis, providing key intermediates for pharmaceuticals and other biologically active molecules. For a ketone like this compound, the carbonyl group can be reduced to a hydroxyl group, creating a stereogenic center. This reduction can be achieved with high enantioselectivity using various catalytic methods.

One prominent approach is the use of biocatalysts, such as plant tissues, which have been shown to reduce non-natural prochiral ketones with high enantioselectivity. For instance, studies on acetophenone and 4'-chloroacetophenone have demonstrated that biocatalysts from sources like apples, carrots, and potatoes can yield chiral alcohols with high enantiomeric excess (e.e.) and chemical yield nih.gov. Both (R)- and (S)-enantiomers can be obtained depending on the specific biocatalyst used nih.gov. This methodology could be applied to this compound to produce the corresponding chiral alcohol.

Alternatively, chemical catalysis offers robust and predictable methods for asymmetric reduction. Chiral catalysts, such as those based on transition metals or chiral biphenols, are effective for the enantioselective propargylation of ketones, yielding homopropargylic alcohols nih.gov. While this introduces an alkyne moiety rather than just a hydroxyl group, it represents a powerful method for creating a chiral center with further synthetic handles. For example, chiral biphenols can catalyze the reaction of ketones with allenylboronates to produce homopropargylic alcohols in good yields and high enantiomeric ratios nih.gov.

The general principle of these asymmetric transformations involves the creation of a diastereomeric transition state between the chiral catalyst and the ketone, which favors the formation of one enantiomer of the product over the other. The specific stereochemical outcome is dependent on the catalyst and the reaction conditions employed.

| Transformation | Reagents/Catalyst | Product Type | Potential Application to this compound |

| Asymmetric Reduction | Biocatalysts (e.g., plant tissues) | Chiral secondary alcohol | Enantioselective synthesis of (R)- or (S)-1-(2-chlorophenyl)-2-(4-fluorophenyl)ethanol. |

| Asymmetric Propargylation | Chiral biphenols, allenylboronates | Chiral homopropargylic alcohol | Enantioselective synthesis of a chiral alcohol with an appended alkyne for further functionalization. |

Oxidative Alpha-Amination

The introduction of a nitrogen-containing group at the α-position of a ketone is a valuable transformation for the synthesis of α-amino ketones, which are important structural motifs in many bioactive compounds. Direct oxidative α-amination of ketones avoids the need for pre-functionalized substrates and offers a more atom-economical route.

An iron-catalyzed oxidative α-amination of ketones with sulfonamides has been reported, which is directly applicable to substrates similar to this compound. In this reaction, a ketone is coupled directly with a free sulfonamide under oxidative conditions nih.govacs.org. Notably, the scope of this reaction was examined with 4-fluorophenyl benzyl ketone, a close structural analog of the subject compound nih.govacs.org. This suggests that this compound would be a suitable substrate for this transformation.

The reaction typically employs an iron catalyst, such as iron(III) bromide, and an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) nih.govacs.org. The proposed mechanism involves the formation of an enolate intermediate which then reacts with the nitrogen source. The reaction of simple aliphatic ketones with diethyl azodicarboxylate (DEAD) has been shown to be fairly regioselective, with amination occurring at the more highly substituted carbon atom mdpi.com.

| Reaction | Catalyst | Oxidant | Nitrogen Source | Expected Product |

| Oxidative α-Amination | FeBr₃ | DDQ | Sulfonamides | α-(Sulfonamido)-2-chlorobenzyl-4-fluorophenyl ketone |

| Oxidative α-Amination | Proline | DEAD | Azodicarboxylates | α-(Dicarboxylate-hydrazino)-2-chlorobenzyl-4-fluorophenyl ketone |

Functional Group Derivatization and Late-Stage Diversification

Late-stage diversification is a powerful strategy in drug discovery and materials science, where a common molecular scaffold is modified in the final steps of a synthesis to generate a library of analogs. This compound, with its multiple functional groups, is an excellent candidate for such diversification. The concept of late-stage diversification focuses on applying robust and selective reactions to complex molecules to introduce structural diversity nih.govnih.gov.

The ketone functionality itself can be a point of diversification. For example, it can be converted to an oxime, hydrazone, or other carbonyl derivatives. The adjacent methylene group can be functionalized through enolate chemistry. The aromatic rings also offer sites for modification. The chlorine and fluorine substituents can potentially be displaced under specific nucleophilic aromatic substitution conditions, or the aromatic rings can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

For instance, the chlorine atom on the benzyl group could be a site for cross-coupling reactions. The fluorine atom on the phenyl ring is generally more resistant to substitution but can influence the reactivity of the ring. The development of synthetic methods that allow for the selective functionalization of one aromatic ring over the other would be a key aspect of a late-stage diversification strategy.

| Functional Group | Potential Derivatization Reaction | Resulting Structure |

| Ketone (C=O) | Grignard reaction, Wittig reaction, Reduction | Tertiary alcohol, Alkene, Secondary alcohol |

| Methylene (α-CH₂) | Alkylation, Halogenation, Acylation | α-Substituted ketone |

| 2-Chlorophenyl ring | Nucleophilic aromatic substitution, Cross-coupling | Ether, amine, biaryl derivatives |

| 4-Fluorophenyl ring | Electrophilic aromatic substitution | Nitrated, halogenated, or acylated derivatives |

Annulation and Cyclization Reactions (e.g., Friedländer Annulation)

Annulation reactions are powerful tools for the construction of cyclic and polycyclic systems. The Friedländer annulation is a classic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form a quinoline wikipedia.orgorganic-chemistry.org.

In the context of this compound, this molecule can serve as the methylene-containing component in a Friedländer synthesis. When reacted with a 2-aminoaryl aldehyde or ketone, the α-methylene group of this compound can participate in the cyclization to form a substituted quinoline. The reaction is typically catalyzed by acids or Lewis acids wikipedia.org.

A plausible reaction would involve the condensation of this compound with a 2-aminobenzaldehyde derivative. The resulting quinoline would bear the 2-chlorobenzyl and 4-fluorophenyl substituents at positions 2 and 3, respectively. This approach provides a direct route to highly functionalized quinoline scaffolds, which are prevalent in medicinal chemistry. A visible-light-mediated radical Friedländer hetero-annulation has also been developed, offering a milder and more environmentally friendly alternative to traditional methods nih.gov.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst | Product |

| This compound | 2-Aminobenzaldehyde | Friedländer Annulation | Acid or Lewis Acid | 2-(2-Chlorobenzyl)-3-(4-fluorophenyl)quinoline |

| This compound | 2-Aminoacetophenone | Friedländer Annulation | Acid or Lewis Acid | 2-(2-Chlorobenzyl)-3-(4-fluorophenyl)-4-methylquinoline |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy offers precise information about the number and types of hydrogen atoms in a molecule. In 2-Chlorobenzyl-4-fluorophenyl ketone, the aromatic protons on the two phenyl rings and the methylene (B1212753) protons of the benzyl (B1604629) group exhibit distinct chemical shifts.

The protons on the 4-fluorophenyl ring typically appear as multiplets due to coupling with the adjacent fluorine atom and other protons. The protons on the 2-chlorobenzyl ring also show complex splitting patterns arising from spin-spin coupling with neighboring protons. The methylene protons, situated between the two aromatic rings, generally appear as a singlet, though this can be influenced by the solvent and the presence of chiral centers.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4-fluorophenyl) | 7.0 - 8.2 | Multiplet |

| Aromatic (2-chlorobenzyl) | 7.2 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~4.3 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) is characteristically found at a low field (downfield) in the spectrum, typically in the range of 190-200 ppm. The aromatic carbons exhibit signals in the region of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to carbon-fluorine coupling. The methylene carbon signal appears at a higher field (upfield).

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~194 |

| Aromatic (C-F) | ~165 (doublet) |

| Aromatic | 115 - 140 |

| Methylene (-CH₂-) | ~45 |

While standard ¹H and ¹³C NMR provide the basic connectivity of a molecule, advanced NMR techniques can offer deeper insights into its three-dimensional structure and dynamics. diva-portal.orgipb.ptresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, which is crucial for understanding the molecule's preferred conformation. diva-portal.org

For a molecule like this compound, which has rotational freedom around the single bonds connecting the carbonyl group to the aromatic rings and the methylene bridge, conformational analysis can reveal the most stable arrangement of these groups in solution. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are instrumental in assigning all proton and carbon signals unambiguously, especially in complex regions of the spectrum. bas.bg The use of fluorine-19 (¹⁹F) NMR can also provide valuable information, as the chemical shift of the fluorine atom is sensitive to its electronic environment. semanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The spectrum of this compound is characterized by several key absorption bands. thermofisher.com

A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is typically observed around 1654-1680 cm⁻¹. researchgate.netnih.gov The C-F stretching vibration gives rise to a strong band in the region of 1200-1100 cm⁻¹. The C-Cl stretching vibration is usually found in the fingerprint region, between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. researchgate.net

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | <3000 | Medium |

| Carbonyl (C=O) Stretch | ~1660 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-F Stretch | 1200-1100 | Strong |

| C-Cl Stretch | 800-600 | Medium to Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is better for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are often prominent. irphouse.com The symmetric stretching of the C=C bonds in the phenyl rings gives rise to strong Raman bands. nih.gov The C-H stretching vibrations are also observable. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum. The C-Cl and C-F bonds will also have characteristic Raman signals. Analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structural components of this compound. Under electron ionization (EI), the molecule produces a molecular ion peak ([M]⁺) that confirms its molecular formula, C₁₃H₈ClFO. scbt.com The presence of chlorine is characteristically indicated by an isotope peak ([M+2]⁺) that is approximately one-third the intensity of the main molecular ion peak.

The fragmentation pattern observed in the mass spectrum provides further structural validation. The cleavage of the molecule results in several key fragment ions that are indicative of its constituent parts. The most prominent fragments typically include the 2-chlorobenzyl cation and the 4-fluorobenzoyl cation, arising from the scission of the bond connecting the carbonyl group to the phenyl rings.

Table 1: Key Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| Molecular Ion | [C₁₃H₈ClFO]⁺ | 234.02 |

| 4-Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123.03 |

| 2-Chlorophenyl cation | [C₆H₄Cl]⁺ | 111.00 |

| Phenyl cation | [C₆H₅]⁺ | 77.04 |

Note: The m/z values represent the monoisotopic mass and are based on theoretical calculations and observed spectral data.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction studies are instrumental in determining the precise three-dimensional arrangement of atoms. nih.govaalto.fi This technique confirms the connectivity of the atoms and reveals the molecule's conformation and how it packs into a crystal lattice. For chiral compounds, this method can establish the absolute configuration. nih.gov

The analysis provides detailed crystallographic parameters, including the unit cell dimensions and the space group, which describe the symmetry of the crystal. The structure of this compound is characterized by the dihedral angle between the 2-chlorophenyl and 4-fluorophenyl rings, which is a direct consequence of steric and electronic effects within the molecule.

Table 2: Illustrative Crystallographic Data for a Phenyl Ketone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.671 |

| c (Å) | 9.885 |

| β (°) | 105.34 |

| Volume (ų) | 1031.5 |

| Z | 4 |

Note: This data is representative of a related chlorophenyl ketone structure and serves for illustrative purposes. Actual values for this compound would require specific experimental determination.

The stability of the crystal lattice is governed by a network of intermolecular interactions. doaj.orgmdpi.com In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing is primarily directed by weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as potential halogen bonds and π-π stacking. uni-regensburg.denih.govnih.gov

Table 3: Common Intermolecular Interactions in Halogenated Phenyl Ketone Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O Hydrogen Bond | C-H (Aromatic) | O (Carbonyl) | 2.4 - 2.9 |

| C-H···F Hydrogen Bond | C-H (Aromatic) | F (Fluorine) | 2.5 - 3.0 |

| C-H···Cl Hydrogen Bond | C-H (Aromatic) | Cl (Chlorine) | 2.7 - 3.2 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.5 - 4.0 |

Note: The distances are generalized and can vary based on the specific crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for examining the electronic structure of molecules. Such studies on 2-Chlorobenzyl-4-fluorophenyl ketone would provide invaluable data, but no specific research has been found.

Geometry Optimization and Conformational Preferences

A critical first step in any computational analysis is geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. For a flexible molecule like this compound, this would also involve a conformational analysis to identify the preferred spatial orientations of the benzyl (B1604629) and fluorophenyl rings relative to the ketone group. This information is fundamental to understanding its physical properties and biological activity, yet no studies are available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a crucial indicator of chemical reactivity and stability. researchgate.net Analysis of these orbitals helps in understanding the charge transfer interactions within the molecule. researchgate.net However, specific HOMO-LUMO energy values and orbital distributions for this compound are not documented.

Prediction of Chemical Reactivity Parameters (e.g., Electronegativity, Hardness, Softness)

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. These include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and softness (the reciprocal of hardness). These parameters provide a quantitative measure of the molecule's reactivity and are essential for predicting its behavior in chemical reactions. No such predictive data has been published for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.netresearchgate.net Red regions on an MEP map indicate areas of negative potential, rich in electrons, while blue regions show positive potential, or electron-poor areas. researchgate.net This analysis is vital for understanding intermolecular interactions, but a specific MEP map for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concept. wisc.eduq-chem.com It quantifies hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. malayajournal.org This analysis offers deep insight into intramolecular charge transfer and resonance effects, but the relevant stabilization energies for this compound have not been calculated or reported.

Non-Covalent Interactions (NCIs) Analysis

Beyond the covalent bonds that hold a molecule together, non-covalent interactions (NCIs) are crucial for determining its crystal packing, physical properties, and interactions with other molecules. rsc.org NCI analysis helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgnih.gov Understanding these forces is key to rationalizing the supramolecular structure of the compound in the solid state, but specific studies quantifying these interactions for this compound are absent from the literature. researchgate.net

Role As a Chemical Intermediate and Building Block in Organic Synthesis

Precursor in Complex Molecule Synthesis

This ketone is instrumental in building more elaborate molecules, leveraging its pre-functionalized scaffold to streamline synthetic routes.

Diarylmethane scaffolds are central to many pharmaceutical compounds, including SGLT2 inhibitors used in diabetes treatment. nih.govacs.orgacs.org A primary route to these structures involves the reduction of a diarylketone precursor. acs.org 2-Chlorobenzyl-4-fluorophenyl ketone and its analogues can be synthesized via Friedel-Crafts acylation, and the resulting ketone is then reduced to the corresponding diarylmethane. nih.govacs.orgacs.org

For instance, the synthesis of diarylketones can be achieved by reacting an appropriate acid chloride with a substituted aromatic compound in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). acs.orgresearchgate.net This method is often preferred over using aluminum chloride (AlCl₃) due to easier handling of the liquid TiCl₄, especially on a larger scale. acs.org The subsequent reduction of the ketone's carbonyl group to a methylene (B1212753) group (CH₂) completes the synthesis of the diarylmethane core. acs.org This reduction can be accomplished using various reagent systems, such as TiCl₄/NaBH₄ or InCl₃/Al/BF₃·OEt₂, depending on the specific substrate. nih.govacs.org

Table 1: Synthesis of Diarylketones via Friedel-Crafts Acylation

| Entry | Aromatic Carboxylic Acid Precursor | Aromatic Coupling Partner | Lewis Acid | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5-Iodo-2-methylbenzoic acid | 2-(4-Fluorophenyl)thiophene | TiCl₄ | 91 | acs.org |

| 2 | 5-Iodo-2-methylbenzoic acid | 2-(4-Fluorophenyl)thiophene | AlCl₃ | 89 | acs.org |

| 3 | 5-Bromo-2-chlorobenzoic acid | Ethoxybenzene | TiCl₄ | 74 | researchgate.net |

The compound serves as a model for the synthesis of other specifically substituted halogenated aromatic ketones. The Friedel-Crafts acylation is a key reaction in this context, allowing for the combination of different halogenated phenyl rings. google.com For example, the synthesis of 2,4'-difluorobenzophenone (B154369) is achieved by reacting o-fluorobenzoyl chloride with fluorobenzene (B45895) using aluminum trichloride (B1173362) as a catalyst. google.com This general methodology can be adapted to produce a wide array of ketones with varied halogen substitution patterns by choosing the appropriate starting materials.

The structural motif of this compound is found within various important pharmaceutical intermediates. google.comgoogle.com For example, its derivative, α-Chlorobenzyl 4-fluorophenyl ketone, is utilized in the preparation of 2,3-diarylpyrazines and quinoxalines, which have been evaluated as selective COX-2 inhibitors. cymitquimica.com Furthermore, the core structure is related to precursors for ketamine synthesis, where 2-chlorophenyl cyclopentyl ketone is a key intermediate. nih.gov The synthesis of these intermediates often relies on foundational reactions like Friedel-Crafts acylation to construct the central ketone framework. google.comgoogle.com

Strategies for Functional Group Introduction and Derivatization

The reactivity of the ketone group and the adjacent alpha-carbon allows for further molecular diversification.

The carbon atom adjacent to the carbonyl group (the α-carbon) in ketones is susceptible to halogenation. wikipedia.org This reaction, known as alpha-halogenation, can be performed under acidic or basic conditions. wikipedia.orgyoutube.com In an acidic medium, the reaction proceeds through an enol intermediate, and typically a single halogen atom is introduced. libretexts.orglibretexts.org This process is useful for creating reactive building blocks. For instance, α-bromo ketones can be readily converted into α,β-unsaturated ketones through a dehydrobromination reaction, often using a base like pyridine. libretexts.orglibretexts.org The introduction of a halogen at the alpha position, such as in α-Chlorobenzyl 4-fluorophenyl ketone, creates a highly reactive site for subsequent nucleophilic substitution reactions, further expanding its synthetic utility. cymitquimica.com

Table 2: Alpha-Halogenation of Ketones

| Reaction Type | Conditions | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Acid (e.g., Acetic Acid), Halogen (Br₂, Cl₂) | Enol | Monohalogenation at the more substituted α-carbon | libretexts.orglibretexts.org |

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting ketones into amines. sigmaaldrich.com The process involves the reaction of the ketone with an amine to form an intermediate imine, which is then reduced to the final amine product. sigmaaldrich.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and borohydride exchange resin (BER). sigmaaldrich.comkoreascience.kr This reaction is a cornerstone in medicinal chemistry for synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals. sigmaaldrich.commdpi.com By applying reductive amination to this compound and its derivatives, chemists can access a diverse range of amines, incorporating the specific halogenated diaryl scaffold into new potential drug candidates. chemrxiv.orgorganic-chemistry.org

Construction of Heterocyclic Ring Systems

This compound serves as a valuable precursor in the synthesis of complex heterocyclic structures, particularly those of pharmaceutical interest. Its bifunctional nature, possessing a reactive ketone carbonyl group and a benzylic position activated by an adjacent chlorine atom, allows for versatile cyclization strategies.

A notable application is in the preparation of tetrahydrothienopyridine derivatives. google.com These compounds are often investigated for their biological activities, including the inhibition of blood platelet aggregation. googleapis.com In a typical synthetic pathway, this compound is not used for its ketone functionality directly but rather as a starting material for creating a more complex intermediate which then undergoes cyclization. For instance, it can be used in multi-step sequences to generate key intermediates for building the thienopyridine core. google.com

The general process involves leveraging the reactivity of the ketone and the chloro-substituted benzyl (B1604629) group to react with appropriate dinucleophiles, leading to the formation of the desired heterocyclic ring. The reaction sequence can be tailored by choosing specific reagents and conditions to achieve the target molecule. A patent describes a procedure where this compound is used as a replacement for other ketones, such as 1-(2-fluorophenyl)-2-butanone, to yield a pale yellow oil as the desired product in a 58% yield, demonstrating its utility as a versatile building block. google.com

| Precursor | Reagents/Conditions | Product Type | Yield |

| This compound | Similar procedure to that with 1-(2-fluorophenyl)-2-butanone | Substituted tetrahydrothienopyridine intermediate | 58% |

This table illustrates the role of this compound in a synthetic sequence leading to a heterocyclic intermediate.

Comparative Studies and Structure-Reactivity Relationships

Influence of Halogen Substituents on Reactivity and Selectivity

The chemical behavior of this compound is significantly dictated by the presence and position of its two halogen substituents: the chlorine atom on the benzyl ring and the fluorine atom on the phenyl ring.

The 4-fluoro substituent on the phenyl ring primarily exerts its influence through electronic effects. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack. While fluorine also has a +M (mesomeric) effect due to its lone pairs, its inductive effect is generally dominant in this configuration. This enhanced electrophilicity can be crucial for reactions involving the carbonyl group.

The great reactivity of fluorine largely stems from the relatively low dissociation energy of the F-F bond and its ability to form stable, strong bonds with other elements. britannica.com In contrast, chlorine is a larger atom and its bond to carbon is weaker and more polarizable, making it a better leaving group in substitution reactions compared to a C-F bond. The interplay between the activating effect of the 4-fluoro group on the ketone and the reactivity of the 2-chlorobenzyl moiety allows for selective transformations at different sites of the molecule. For instance, a nucleophile might preferentially attack the carbonyl carbon or the benzylic carbon depending on the reaction conditions and the nature of the nucleophile.

| Halogen Substituent | Position | Primary Influence | Effect on Reactivity |

| Fluorine | 4-position of the phenyl ring | Strong electron-withdrawing inductive effect (-I) | Increases electrophilicity of the carbonyl carbon |

| Chlorine | 2-position of the benzyl group | Acts as a good leaving group | Facilitates nucleophilic substitution at the benzylic carbon |

This table summarizes the influence of the halogen substituents on the reactivity of this compound.

Exploration of Bioisosteric Replacements in Related Scaffolds

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In scaffolds related to this compound, the fluorine and chlorine atoms are prime candidates for such modifications.

Fluorine Replacement: The fluorine atom at the 4-position of the phenyl ring is a common feature in many bioactive molecules. Its replacement with other groups can significantly alter biological activity. For example, substituting fluorine with a hydroxyl group introduces the ability to both donate and accept hydrogen bonds, whereas fluorine can only act as a hydrogen bond acceptor. nih.gov This change can drastically affect the binding affinity of a molecule to its biological target. In some contexts, replacing fluorine with a cyano or a trifluoromethyl group can maintain or enhance activity by mimicking its electronic properties while altering its size and hydrogen bonding capacity.

Chlorine Replacement: The chlorine atom on the benzyl ring could be replaced with other halogens or functional groups to fine-tune reactivity and steric interactions. Replacing chlorine with bromine might lead to a more reactive intermediate for substitution reactions. Alternatively, replacing it with a methyl or methoxy (B1213986) group would remove the leaving group ability at that position and introduce different steric and electronic features.

Studies on related structures have shown that such modifications are pivotal. For instance, in cannabinoid analogs, the substitution of a hydroxyl group with fluorine was found to have a significant detrimental effect on CB1 receptor binding affinity. nih.gov While not the same molecule, this highlights the profound impact that seemingly small changes, like swapping atoms with similar sizes but different electronic properties, can have. In the context of developing analogs from this compound, a systematic exploration of bioisosteric replacements for both the fluorine and chlorine atoms would be a rational approach to optimize for a desired biological endpoint.

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Outcome |

| 4-Fluoro | Hydroxyl (-OH) | Introduce hydrogen bond donating capability. nih.gov | Altered receptor binding and solubility. |

| 4-Fluoro | Cyano (-CN) | Mimic electron-withdrawing nature, different geometry. | Modified electronic profile and dipole moment. |

| 2-Chloro | Bromo (-Br) | Enhance leaving group ability. | Increased reactivity in substitution reactions. |

| 2-Chloro | Methyl (-CH3) | Remove leaving group, add lipophilicity. | Increased metabolic stability, altered steric profile. |

This table provides examples of potential bioisosteric replacements for the halogen atoms in scaffolds related to this compound.

Q & A

Q. What are the established synthetic routes for 2-Chlorobenzyl-4-fluorophenyl ketone?

Methodological Answer:

- Friedel-Crafts Alkylation : React 4-fluorophenyl derivatives (e.g., 4-fluoroanisole) with 2-chlorobenzoyl chloride in the presence of Lewis acids like AlCl₃. This method is effective for introducing aromatic ketone groups .

- Acylation of Benzaldehyde Precursors : Use 4-chloro-2-fluorobenzaldehyde (CAS RN 61072-56-8) as a precursor, followed by controlled oxidation or coupling reactions to form the ketone moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is recommended to isolate high-purity product.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and torsional conformations. SHELX programs are robust for small-molecule crystallography .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Compare chemical shifts with analogous fluoro-chloro aromatic ketones (δ ~7.2–8.1 ppm for aromatic protons).

- FT-IR : Confirm carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and C-F/C-Cl vibrations at 1100–1250 cm⁻¹.

Q. What analytical methods ensure purity and quantify impurities in this compound?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min. Detect impurities via UV at 254 nm .

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) to identify volatile byproducts.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C expected for aromatic ketones).

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer: Apply a factorial experimental design to evaluate variables:

| Variable | Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Positive correlation |

| Catalyst (AlCl₃) | 1–5 mol% | Non-linear effect |

| Reaction Time | 4–12 h | Plateau after 8 h |

| Statistical tools like ANOVA (as in supercritical CO₂ impregnation studies) identify significant factors . Optimize for >85% yield and <5% byproducts. |

Q. What computational approaches predict the compound’s reactivity or pharmaceutical potential?

Methodological Answer:

- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate against NIST’s thermochemical data .

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The chloro-fluoro aromatic system may exhibit hydrophobic binding affinity.

Q. How can contradictory spectral or crystallographic data be resolved?

Methodological Answer:

- Crystallographic Discrepancies : Re-refine data with SHELXL’s TWIN/BASF commands to address twinning or disorder .

- NMR Anomalies : Consider dynamic effects (e.g., rotational barriers in the benzyl group) or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to probe conformational flexibility.

- Surface Reactivity : For inconsistent reactivity data, apply microspectroscopic imaging (e.g., AFM-IR) to study adsorption/desorption kinetics on model indoor surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.